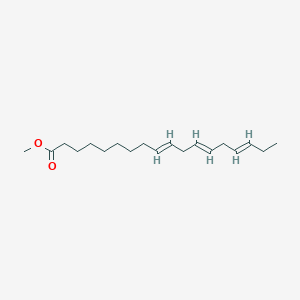

Methyl elaidolinolenate

Description

Structure

3D Structure

Properties

CAS No. |

14202-25-6 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl (9E,12E,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4+,8-7+,11-10+ |

InChI Key |

DVWSXZIHSUZZKJ-JSIPCRQOSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC |

Synonyms |

9,12,15-octadecatrienoic acid, methyl ester linolenic acid methyl ester methyl linolenate methyl linolenate, (Z,Z,Z)-isome |

Origin of Product |

United States |

Occurrence and Natural Distribution of Methyl Elaidolinolenate

Detailed research findings

Research has provided specific quantitative data on the abundance of methyl elaidolinolenate in different plant extracts:

In a study on the dichloromethane (B109758) (DTL) fraction of Tetrastigma leucostaphylum leaves, methyl elaidolinolenate was the most abundant compound, accounting for 20.75% of the total peak area in the GC-MS analysis. mdpi.comresearchgate.net

Another analysis of Tetrastigma leucostaphylum leaf extracts reported a peak area of 7.88% for methyl elaidolinolenate. nih.gov

A GC-MS analysis of a methanolic extract of Kenaf (Hibiscus cannabinus L.) leaves identified methyl elaidolinolenate with a peak area of 1.65%. nih.gov

Data Table: Abundance of Methyl Elaidolinolenate in Plant Extracts

| Plant Species | Plant Part | Extraction Solvent/Fraction | Method | Relative Abundance (% of Peak Area) | Reference |

| Tetrastigma leucostaphylum | Leaves | Dichloromethane | GC-MS | 20.75% | mdpi.com |

| Tetrastigma leucostaphylum | Leaves | Not Specified | GC-MS | 7.88% | nih.gov |

| Hibiscus cannabinus L. | Leaves | Methanol (B129727) | GC-MS | 1.65% | nih.gov |

Biochemical Pathways and Metabolic Dynamics of Methyl Elaidolinolenate

Biosynthesis of Methyl Elaidolinolenate and Related Fatty Acid Methyl Esters

The formation of methyl elaidolinolenate involves two key stages: the synthesis of its fatty acid precursor, elaidolinolenic acid, and the subsequent esterification with a methyl group.

The biosynthesis of fatty acids in organisms like plants occurs in the plastids through the multi-enzyme fatty acid synthase (FAS) complex. nih.gov This process begins with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-acyl carrier protein (ACP). nih.gov The standard products are saturated C16 and C18 fatty acyl-ACPs. The introduction of double bonds to form unsaturated fatty acids like linolenic acid is catalyzed by a series of desaturase enzymes. The specific trans-configuration of the double bonds in elaidolinolenic acid (C18:3Δ⁹¹,¹²,¹⁵) suggests the action of specific isomerases or a distinct biosynthetic route from the more common cis-linolenic acid, though this specific pathway is not extensively detailed in the literature.

Once the free fatty acid (FFA), elaidolinolenic acid, is available, it undergoes methylation. The direct enzymatic methylation of fatty acids to form FAMEs is catalyzed by S-adenosyl-L-methionine:fatty-acid O-methyltransferase (EC 2.1.1.-). wikipedia.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the donor for the methyl group, transferring it to the carboxyl group of the fatty acid, yielding a fatty acid methyl ester and S-adenosylhomocysteine (SAH). wikipedia.orgresearchgate.net

Engineered biosynthetic pathways have demonstrated this process effectively. For instance, a juvenile hormone acid O-methyltransferase from Drosophila melanogaster (DmJHAMT) has been shown to have a broad substrate range, converting C12 to C16 fatty acids into their corresponding methyl esters using SAM. nih.gov This provides a model for the natural enzymatic synthesis of FAMEs like methyl elaidolinolenate in organisms where it has been identified, such as in the leaves of Tetrastigma leucostaphylum. mdpi.com

Table 1: Key Enzymes and Substrates in FAME Biosynthesis

| Enzyme/Component | Role | Substrates | Products |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Elongation of fatty acid chain | Acetyl-CoA, Malonyl-ACP | Acyl-ACP |

| Desaturases / Isomerases | Introduction of double bonds (trans-configuration) | Saturated/Unsaturated Fatty Acyl-ACP | Elaidolinolenoyl-ACP (hypothetical) |

| Acyl-ACP Thioesterase | Release of free fatty acid from ACP | Elaidolinolenoyl-ACP | Elaidolinolenic Acid, ACP |

Enzymatic Transformations and Biotransformation Pathways of Methyl Elaidolinolenate

While the biosynthesis of methyl elaidolinolenate can be inferred from general FAME pathways, specific research on its enzymatic degradation and biotransformation is limited. However, based on its chemical structure as an ester, the primary transformation is expected to be hydrolysis.

Enzymes such as lipases and esterases are responsible for cleaving ester bonds. This hydrolytic action would break down methyl elaidolinolenate into its constituent parts: elaidolinolenic acid and methanol (B129727). The susceptibility of esters to enzymatic degradation can be influenced by factors such as the chain length and degree of unsaturation of the fatty acid, as well as the physical properties of the substrate. For example, studies on biodegradable polyesters show that enzymes like cutinase and various lipases can efficiently hydrolyze ester linkages. mdpi.comrsc.org The degradation often proceeds via a surface erosion mechanism, where enzymes act on the accessible ester bonds of the polymer. mdpi.com

Further biotransformation could involve the modification of the released elaidolinolenic acid. The unsaturated bonds within the fatty acid chain are potential sites for enzymatic action, such as oxidation or reduction, by peroxidases or other oxidoreductases. These transformations could lead to a variety of oxidized lipid species, which may have distinct biological activities or be intermediates in further catabolic pathways.

Integration within Broader Lipid Metabolic Networks

The synthesis and degradation of methyl elaidolinolenate are integrated within the larger network of lipid metabolism. The biosynthesis of its fatty acid precursor is a core component of primary metabolism, directly linking it to the central carbon pool via acetyl-CoA. nih.gov

The pool of acyl-ACPs within the plastid represents a critical metabolic node. From here, fatty acids can be directed towards several fates. Acyl-ACP thioesterases (such as FatA and FatB) catalyze the hydrolysis of the acyl-ACP, releasing a free fatty acid that can be exported from the plastid. frontiersin.org This FFA pool is then available for various pathways, including:

Esterification to FAMEs : As discussed, specific methyltransferases can act on these FFAs to produce methyl esters like methyl elaidolinolenate. wikipedia.org

Activation to Acyl-CoAs : FFAs can be activated to their acyl-CoA esters in the cytoplasm, making them available for the synthesis of complex lipids such as triglycerides (for energy storage) or phospholipids (B1166683) (for membrane construction).

Specialized Metabolite Production : In some plants, fatty acids serve as precursors for a wide range of specialized natural products, including defense compounds. nih.gov

The existence of methyl elaidolinolenate in certain plant tissues suggests it may function as a specialized metabolite rather than a primary component of storage or membrane lipids. mdpi.com Its formation represents a diversion of fatty acid flux away from the synthesis of more common lipids like triacylglycerols or phospholipids. The regulation of the enzymes at this branch point—thioesterases and methyltransferases—would be critical in determining the amount of methyl elaidolinolenate produced.

Methyl Group Metabolism and its Influence on Lipid Derivatives

The synthesis of methyl elaidolinolenate is critically dependent on methyl group metabolism, also known as one-carbon metabolism. creative-proteomics.comsemanticscholar.org The universal methyl donor for this and most other biological methylation reactions is S-adenosyl-L-methionine (SAM). researchgate.net

One-carbon metabolism comprises a set of interconnected pathways, including the folate and methionine cycles, that provide the single carbon units necessary for various biosynthetic and regulatory processes. semanticscholar.orgnih.gov

Methionine Cycle : This cycle regenerates methionine from homocysteine. Methionine is then activated by ATP to form SAM in a reaction catalyzed by SAM synthetase. researchgate.net

Donation and Regeneration : A methyltransferase catalyzes the transfer of the methyl group from SAM to a substrate (in this case, elaidolinolenic acid). wikipedia.org This reaction produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the cycle as homocysteine is remethylated back to methionine. creative-proteomics.com

Molecular and Cellular Interactions of Methyl Elaidolinolenate

Protein-Ligand Binding Affinity Studies

Computational molecular docking studies have been instrumental in predicting the binding affinities of methyl elaidolinolenate with various protein targets. These in silico analyses provide insights into the potential pharmacological relevance of this compound by estimating the strength of the interaction between the ligand (methyl elaidolinolenate) and its protein receptor. A lower binding energy value typically indicates a more stable and favorable interaction.

A study investigating the chemical components of Hibiscus cannabinus leaves performed molecular docking to assess the ligand-protein affinity of several compounds. rsc.org In this analysis, methyl elaidolinolenate was docked with the Nuclear Receptor Subfamily 1 Group H Member 3 (NR1H3), also known as Liver X receptor alpha (LXRα). The study reported a binding energy of -5.3 kcal/mol for this interaction. rsc.org

Further research on the constituents of Tetrastigma leucostaphylum leaves explored the binding potential of methyl elaidolinolenate against a panel of receptors implicated in diarrheal diseases. mdpi.com This compound was ranked third in binding affinity among the ten compounds identified from the dichloromethane (B109758) extract, following 2,4-di-tert-butylphenol (B135424) and behenic alcohol. mdpi.com The specific docking scores from this study highlight its potential to bind to multiple protein targets. mdpi.comresearchgate.net

| Protein Target | PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| M3 Muscarinic Acetylcholine (B1216132) Receptor | 4U14 | -6.1 |

| 5-HT3 Receptor | 5AIN | -7.2 |

| Gut Inhibitory Phosphodiesterase Receptor | 5LAQ | -6.5 |

| DNA Polymerase III Subunit Alpha | 4JOM | -5.9 |

| UDP-N-acetylglucosamine-1 carboxyvinyltransferase | 4R7U | -5.6 |

Another study focusing on the neuropharmacological potential of Tetrastigma leucostaphyllum extracts, where methyl elaidolinolenate was a major component (29.25%), noted that the identified compounds showed binding affinities ranging from -4.6 kcal/mol to -6.8 kcal/mol against receptors associated with anxiety and depression. nih.gov

Enzyme Target Interaction Profiling and Mechanism of Action Elucidation

The interaction of methyl elaidolinolenate with various enzyme targets suggests several potential mechanisms of action. These have been primarily elucidated through network pharmacology and in vitro studies on extracts containing this compound.

PPAR Signaling Pathway: Network pharmacology analysis of compounds from Hibiscus cannabinus leaves, including methyl elaidolinolenate, pointed towards the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway as a significant mechanism. rsc.org Methyl elaidolinolenate was identified as one of the compounds connected to the FABP4 gene, which is involved in this pathway. rsc.org The PPAR signaling pathway is crucial in regulating lipid and glucose metabolism, and its modulation can have significant physiological effects.

PI3K/AKT/mTOR Signaling Pathway: Research on an extract from Annona montana leaves, containing 4.6% methyl elaidolinolenate, demonstrated a significant inhibitory effect on the PI3K/mTOR signaling pathway in metastatic breast cancer cells. researchgate.net This inhibition was linked to the induction of apoptosis (programmed cell death), as evidenced by the activation of caspase-3 and cleavage of PARP. researchgate.net The study suggested that the extract's components collectively contribute to blocking the activation of AKT and ERK, key proteins in this survival pathway. researchgate.net

Antimicrobial and Other Activities: Methyl elaidolinolenate has been noted for its potential antimicrobial properties. nih.govnotulaebotanicae.ro In studies on Trigonella species, it was one of several compounds identified that are known to possess antimicrobial capabilities. nih.gov Furthermore, investigations into the antidiarrheal effects of Tetrastigma leucostaphylum extracts identified methyl elaidolinolenate as a key component. mdpi.comresearchgate.net The mechanism is proposed to involve its interaction with receptors like the M3 muscarinic acetylcholine receptor and the 5-HT3 receptor, which play roles in gut motility and secretion. mdpi.com

Interactions with Cellular Membranes and Subcellular Components

The lipophilic nature of methyl elaidolinolenate, a fatty acid methyl ester, suggests a high likelihood of interaction with cellular membranes. While direct studies on the pure compound are limited, research on extracts containing it provides preliminary insights.

A study on Alchornea laxiflora, which also contains methyl elaidolinolenate, showed that plant extracts could alter the mitochondrial membrane potential in cell lines. core.ac.uknih.govfrontiersin.org A reduction in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and is often an early event in the apoptotic cascade. This suggests that methyl elaidolinolenate, as a component of the extract, may contribute to effects on subcellular organelles like mitochondria.

The induction of apoptosis observed in breast cancer cells treated with Annona montana extract was characterized by positivity with Annexin V staining. researchgate.net Annexin V binds to phosphatidylserine, a phospholipid component of the cell membrane that translocates from the inner to the outer leaflet during early apoptosis. This indicates an interaction that disrupts the normal asymmetry of the plasma membrane, a critical cellular event.

Advanced Analytical Methodologies for Methyl Elaidolinolenate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating methyl elaidolinolenate from intricate biological matrices. The separation is typically based on the physicochemical properties of the molecule, such as polarity, hydrophobicity, and geometric configuration.

Gas chromatography (GC) is a highly sensitive and reproducible method for identifying and quantifying fatty acid methyl esters (FAMEs), including methyl elaidolinolenate. nih.gov The technique is particularly powerful for FAME analysis due to the volatility and thermal stability of these derivatives. restek.com For effective separation, lipids are first extracted from a sample and then derivatized into FAMEs through a process like transesterification with methanolic sodium hydroxide (B78521) followed by esterification using a reagent like boron trifluoride in methanol (B129727). nih.govrestek.com

Capillary columns are preferred over older packed columns as they provide significantly higher efficiency and resolution, which is essential for separating complex fatty acid profiles, including the cis/trans isomers of polyunsaturated fatty acids. restek.com Highly polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax-type phases like FAMEWAX), are commonly employed. restek.comresearchgate.net These phases can effectively resolve FAMEs based on their degree of unsaturation and the geometry of their double bonds. GC's ability to distinguish between structurally similar fatty acids based on retention time makes it superior to mass spectrometry alone for differentiating isomers like n-3 and n-6 fatty acids. nih.gov

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Specification |

| Column Type | Fused silica (B1680970) capillary column (e.g., 100 m x 0.25 mm i.d.) researchgate.net |

| Stationary Phase | Highly polar, e.g., Polyethylene Glycol (FAMEWAX, HP-INNOWAX) restek.commdpi.com |

| Carrier Gas | Helium or Hydrogen researchgate.netmdpi.com |

| Injector Temperature | 210-250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

| Temperature Program | A multi-step temperature ramp, e.g., initial hold at 40-100°C, followed by ramps up to ~240°C. researchgate.netmdpi.com |

Liquid chromatography (LC), particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, is a central technique in lipidomics for analyzing a broad spectrum of lipids, including FAMEs. mdpi.com Unlike GC, LC analysis does not always require derivatization. Reversed-phase (RP) LC is the most common separation mode, where lipids are separated based on their hydrophobicity. mdpi.com

Standard C8 and C18 columns are widely used, with longer chain columns like C30 offering enhanced separation for nonpolar lipids and isomers. mdpi.com The mobile phase typically consists of a gradient mixture of aqueous and organic solvents, such as acetonitrile, methanol, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization for subsequent mass spectrometry detection. nih.govbiorxiv.org The use of columns with sub-2-μm (for UHPLC) or fused-core particles allows for rapid and highly efficient separations. nih.gov

The development of robust and reliable chromatographic methods is crucial for accurate methyl elaidolinolenate analysis. This process involves the systematic optimization of several parameters to achieve the desired resolution and sensitivity.

For GC, optimization focuses on the temperature program, carrier gas flow rate, and the choice of stationary phase to maximize the separation between isomeric FAMEs. nih.gov For LC, a more complex set of variables is considered. The "Quality by Design" (QbD) approach is increasingly used for HPLC method development. japsonline.com This systematic approach involves identifying critical method parameters (e.g., mobile phase composition, pH, column temperature) and using statistical designs, such as central composite design, to find the optimal conditions for critical quality attributes like resolution, peak tailing, and analysis time. japsonline.comekb.eg Software tools like DryLab can model chromatographic behavior under thousands of different conditions based on a small number of initial experimental runs, drastically reducing development time. molnar-institute.com The goal is to establish a "design space" where the method is robust and consistently meets performance criteria.

Table 2: Factors in LC Method Optimization

| Factor | Description |

| Stationary Phase | Choice of column chemistry (e.g., C8, C18, C30) and particle size. mdpi.com |

| Mobile Phase | Composition of organic solvents (e.g., acetonitrile, methanol) and aqueous phase. japsonline.com |

| pH | Affects the ionization state of certain analytes and the column surface. japsonline.commdpi.com |

| Gradient Profile | The rate of change in mobile phase composition during the run. |

| Flow Rate | Influences resolution, analysis time, and backpressure. japsonline.com |

| Column Temperature | Affects solvent viscosity and separation selectivity. |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

When coupled with chromatographic separation, mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of lipids. diva-portal.org The hyphenation of these techniques provides both the retention time from chromatography and the mass-to-charge ratio (m/z) and fragmentation patterns from MS, offering high specificity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" technique for the analysis of volatile compounds and is widely applied in lipidomics for the identification of FAMEs. researchgate.netfrontiersin.org After separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra contain a molecular ion peak and a series of fragment ions that form a unique fingerprint for the compound. mdpi.com

The identification of methyl elaidolinolenate can be confirmed by matching its retention time and mass spectrum against those of an authentic standard or by comparison with established spectral libraries like the NIST Mass Spectral Library. mdpi.comresearchgate.net For quantitative studies, GC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity or in a tandem MS (MS/MS) configuration using multiple reaction monitoring (MRM) for very high selectivity and accuracy. gcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent platform for comprehensive lipidomics, capable of analyzing a vast array of lipid classes from a single sample. nih.govbiorxiv.org This approach is highly suited for analyzing methyl elaidolinolenate in the context of the entire lipidome. After separation by LC, lipids are ionized using soft ionization techniques like electrospray ionization (ESI), which keeps the molecules intact. nih.gov

In a typical lipidomics workflow, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) acquires full scan MS data to detect all ions in a sample. nih.govthermofisher.com Data-dependent acquisition (DDA) is then used to automatically select precursor ions (like the molecular ion of methyl elaidolinolenate) for fragmentation, generating MS/MS spectra. thermofisher.com These fragmentation spectra provide detailed structural information, such as the location of double bonds and fatty acyl compositions. Advanced strategies may involve acquiring data in both positive and negative ionization modes and using different fragmentation techniques (e.g., CID and HCD) to maximize the information obtained in a single LC-MS run. thermofisher.com Automated identification is often facilitated by searching the acquired MS/MS spectra against specialized lipid databases and in-silico libraries like LipidBlast. nih.gov

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of FAMEs due to its ability to provide highly accurate mass measurements, which aids in determining the elemental composition of molecules. neu.edu.tr When coupled with gas chromatography (GC), techniques like Atmospheric Pressure Gas Chromatography (APGC) with a Xevo G2-XS QTof Mass Spectrometer offer significant advantages for FAME analysis. waters.com

In a typical HRMS analysis of a C19H32O2 molecule like methyl elaidolinolenate, the exact mass of the molecular ion can be determined with high precision. For instance, using an APGC source, protonated molecules [M+H]+ are preferentially formed. waters.com The accurate mass of this ion allows for the confident determination of the elemental formula, a critical first step in identification.

Detailed research findings in the analysis of similar FAMEs, such as those in avocado extracts, demonstrate the power of HRMS. waters.com In these studies, alternating low and high collision energies (MSE) are applied, generating both precursor and fragment ion data that are time-aligned. This allows for the structural elucidation of unknown compounds and confirmation of known FAMEs. waters.com For a C18:1 isomer, fragments corresponding to the loss of the terminal ether group and various alkyl chain breakages are observed, providing a detailed structural fingerprint. waters.com

Covalent Adduct Chemical Ionization (CACI) tandem mass spectrometry (MS/MS) is another powerful HRMS application for distinguishing FAME isomers. nih.govaocs.org This technique can help identify the position and geometry of double bonds. nih.gov For C18:3 isomers, CACI-MS/MS can differentiate between homoallylic, partially conjugated, and fully conjugated double bond systems by analyzing the ratio of specific ions, such as the [M+54]⁺/[M+54−32]⁺ ratio. aocs.org While electron impact ionization mass spectra of C18:3 methyl ester isomers show a molecular ion at m/z 292, the fragmentation patterns are often insufficient for complete characterization. nih.govresearchgate.net CACI-MS/MS provides more diagnostic ions, enabling a more definitive structural assignment. nih.gov

Table 1: Illustrative HRMS Data for a C19H32O2 Isomer

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Inferred Information |

| [M+H]⁺ | 293.2475 | 293.2473 | -0.68 | Confirms elemental composition. |

| [M+H-CH3OH]⁺ | 261.2213 | 261.2210 | -1.15 | Loss of methanol group. |

| Fragment A | 252.xxxx | 252.xxxx | - | Diagnostic fragment for n-9 isomer. aocs.org |

| Fragment B | 280.xxxx | 280.xxxx | - | Diagnostic fragment for trans-11 isomer. aocs.org |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods provide complementary information to mass spectrometry, offering detailed insights into the bonding and structural arrangement of atoms within the methyl elaidolinolenate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful for characterizing FAMEs. mdpi.com The ¹³C NMR spectrum is particularly useful due to the wide chemical shift range (~200 ppm), which minimizes signal overlap and provides detailed structural information. bch.ro For FAMEs, characteristic signals for the ester carbonyl carbon appear around 174 ppm. mdpi.combohrium.com The chemical shifts of the olefinic carbons (typically 120-140 ppm) and the methylene (B1212753) groups adjacent to the double bonds are highly sensitive to the cis/trans configuration and position of the double bonds. nih.gov

¹H NMR is also valuable. The signal for the methoxy (B1213986) group protons (-OCH₃) typically appears as a sharp singlet around 3.6-3.7 ppm. bohrium.comresearchgate.net The olefinic protons resonate in the region of 5.3-5.4 ppm, and their coupling constants can provide information about the geometry of the double bonds. Selective 1D TOCSY experiments can be used to resolve overlapping signals and identify specific spin systems within complex mixtures of FAME isomers. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for FAME Isomers

| Carbon Atom | Typical Chemical Shift (ppm) for Saturated FAME bch.ro | Typical Chemical Shift (ppm) for Unsaturated FAME mdpi.combch.ro |

| C=O | ~174.2 | ~174.8 |

| -OCH₃ | ~51.4 | ~51.9 |

| C=C | N/A | 127-132 |

| CH₂ adjacent to C=O | ~34.1 | ~34.0 |

| Terminal CH₃ | ~14.1 | ~14.1 |

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying key functional groups and is particularly powerful for distinguishing between cis and trans isomers of fatty acids. antpedia.comspectra-analysis.com The most significant feature for identifying methyl elaidolinolenate is the strong absorption band characteristic of the C-H out-of-plane deformation of an isolated trans double bond, which appears near 966-970 cm⁻¹. antpedia.comaocs.org This band is absent in the spectra of its all-cis isomers. spectra-analysis.com

Other characteristic IR bands for FAMEs include the C=O stretching vibration of the ester group around 1740-1745 cm⁻¹, C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹, and the C-H stretching of =C-H bonds just above 3000 cm⁻¹. spectra-analysis.comvscht.cz

Table 3: Key Infrared Absorption Frequencies for FAMEs

| Functional Group | Absorption Range (cm⁻¹) | Significance |

| =C-H Stretch (alkene) | 3000-3100 | Presence of double bonds. vscht.cz |

| C-H Stretch (alkane) | 2850-2960 | Aliphatic chains. vscht.cz |

| C=O Stretch (ester) | 1740-1745 | Ester functional group. spectra-analysis.com |

| C-H Bend (trans C=C) | 966-970 | Diagnostic for trans isomers. antpedia.comaocs.org |

| C-O Stretch | 1170-1250 | Ester functional group. researchgate.net |

Multidimensional Analytical Platforms and Data Integration

The immense complexity of lipid samples, which can contain hundreds of different FAMEs, often necessitates the use of multidimensional analytical platforms. nih.gov These platforms enhance separation and identification capabilities far beyond what is possible with single-dimensional methods.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) is a state-of-the-art technique for FAME analysis. sepsolve.comgcms.cz This method provides a significant increase in peak capacity, allowing for the separation of closely related isomers, including cis/trans and positional isomers, in a single run. nih.govsepscience.com The resulting data is visualized as a structured two-dimensional chromatogram, where compounds are grouped based on their chemical properties (e.g., chain length, degree of unsaturation), simplifying identification. gcms.cz

Another innovative approach is reaction-based GCxGC, where a chemical transformation, such as online hydrogenation, occurs between the two separation dimensions. acs.org In this setup, unsaturated FAMEs are converted to their saturated counterparts after the first dimension of separation. This allows for the separation of FAMEs based on their carbon skeleton in the second dimension, while the retention in the first dimension provides information about the original unsaturation. This technique greatly simplifies the identification of unsaturated FAMEs and their isomers. acs.org

The vast amount of data generated by these multidimensional platforms requires sophisticated data integration and analysis strategies. numberanalytics.com Bioinformatics platforms and software like LipidSig and LipidLibrarian are being developed to streamline the data mining of lipidomic datasets. bioinfomics.orgoup.comnih.govbiorxiv.org These tools integrate various data types, perform statistical analysis, and help in the identification of lipid species and the interpretation of their biological significance. numberanalytics.comnih.gov Machine learning and deep learning algorithms are also being increasingly applied to analyze complex lipidomic data, build predictive models, and integrate lipidomics with other 'omics' data for a more holistic understanding of biological systems. numberanalytics.com

Structural Modifications and Analogues in Methyl Elaidolinolenate Research

Synthetic and Derivatization Strategies of Methyl Elaidolinolenate

The synthesis of methyl elaidolinolenate, chemically known as methyl (9E,12E,15E)-octadeca-9,12,15-trienoate, can be approached through standard esterification of its parent fatty acid or transesterification of oils containing the elaidolinolenoyl moiety. unirioja.es These methods are common for the preparation of fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography (GC), as the derivatization to methyl esters increases volatility and reduces polarity, which is crucial for GC analysis. sigmaaldrich.com

Esterification and Transesterification Methods:

The primary methods for preparing FAMEs, including methyl elaidolinolenate, involve either acid- or base-catalyzed reactions.

Acid-Catalyzed Esterification/Transesterification : This is a widely used technique for converting free fatty acids and acylglycerols into FAMEs. A common approach involves heating the parent fatty acid or oil in methanol (B129727) in the presence of a catalyst. sigmaaldrich.com Boron trifluoride (BF3) in methanol (typically 12-14% w/w) is a classic and effective reagent for this purpose. nih.gov The reaction is typically heated to around 60-100°C for a short period to ensure complete derivatization. sigmaaldrich.com Alternatively, methanolic hydrochloric acid (HCl) can be used as the catalyst. cnr.it These methods are robust and can esterify both free fatty acids and acylglycerols.

Base-Catalyzed Transesterification : This method is particularly effective for converting triglycerides into FAMEs when free fatty acids are absent or present in very low concentrations. Sodium methoxide (B1231860) (NaOMe) in methanol is a common reagent. nih.govcnr.it The reaction is typically rapid, often completed in minutes at room temperature. However, a key limitation is its inability to esterify free fatty acids. cnr.it

Advanced Synthetic Routes:

While the above methods are suitable for generating FAMEs from natural sources, obtaining isomerically pure methyl elaidolinolenate often requires more complex, multi-step organic synthesis. This is particularly true if the starting material is not pure elaidolinolenic acid. For instance, the synthesis of specific geometric and deuterated isomers of octadecatrienoate methyl esters has been achieved through methods like the Wittig reaction, which couples an aldehyde with a phosphonium (B103445) ylide to form a new carbon-carbon double bond. researchgate.net Following such reactions, purification techniques like silver resin chromatography are often necessary to separate the desired geometric isomer (e.g., all-trans) from other isomers (e.g., cis/trans mixtures) that may have formed during synthesis. researchgate.net

Derivatization of the Ester Group:

Beyond the synthesis of the methyl ester, other derivatization strategies can be applied to create analogues. For example, transesterification of soybean oil with other alcohols, such as ethylene (B1197577) glycol, has been shown to produce various 2-hydroxyethyl esters, including derivatives of (9E,12E,15E)-octadeca-9,12,15-trienoic acid. scispace.com Such strategies allow for the exploration of how different ester functionalities impact the molecule's physicochemical properties and biological activity. Other derivatization techniques target the carboxyl group of the parent fatty acid to attach fluorescent or electroactive tags for analytical purposes, a strategy that could be applied to create a wide range of elaidolinolenate analogues. nih.govnih.govrsc.org

| Strategy | Reagents/Catalysts | Substrate | Key Features & Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Boron Trifluoride (BF3)-Methanol, Methanolic HCl | Elaidolinolenic Acid, Oils | Effective for both free fatty acids and acylglycerols. sigmaaldrich.comcnr.it |

| Base-Catalyzed Transesterification | Sodium Methoxide (NaOMe) | Triglycerides | Rapid and efficient for oils, but does not esterify free fatty acids. nih.govcnr.it |

| Multi-step Organic Synthesis | Wittig Reagents, etc. | Simpler chemical precursors | Allows for the creation of isomerically pure compounds; requires complex purification. researchgate.net |

| Ester Group Derivatization | Other alcohols (e.g., ethylene glycol) | Triglycerides, Elaidolinolenic Acid | Creates analogues with modified ester functionalities to probe structure-activity relationships. scispace.com |

Structure-Activity Relationship Studies via Analogues

Structure-activity relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological effects. gardp.org For methyl elaidolinolenate, SAR studies would investigate how its three trans-double bonds, the length of its carbon chain, and its methyl ester group contribute to its biological activities, such as the reported antimicrobial effects. While specific, comprehensive SAR studies on a library of methyl elaidolinolenate analogues are not widely documented, general principles from fatty acid research allow for informed inferences.

Influence of Unsaturation and Stereochemistry:

The degree and geometry of unsaturation are critical determinants of a fatty acid's biological activity.

Unsaturated vs. Saturated: Unsaturated fatty acids generally exhibit stronger antimicrobial activities than their saturated counterparts. neliti.com The presence of double bonds can increase the fluidity of cell membranes, potentially disrupting membrane integrity in target organisms like bacteria and fungi. neliti.com

Cis vs. Trans Isomers: The stereochemistry of the double bonds is also crucial. Research suggests that for some biological activities, cis-isomers of unsaturated fatty acids are more potent than their trans-counterparts. nih.gov This implies that methyl elaidolinolenate (all-trans) might have different, and potentially reduced, antimicrobial efficacy compared to its all-cis isomer, α-linolenic acid methyl ester. The rigid, linear structure of the all-trans isomer may interact differently with biological membranes and enzymes than the kinked structure of the all-cis isomer.

Influence of the Carboxyl/Ester Group:

The functional group at the end of the fatty acid chain significantly impacts its biological profile.

Free Acid vs. Methyl Ester: The conversion of a free fatty acid to its methyl ester neutralizes the polar carboxyl group, which can alter its activity. sigmaaldrich.com Some studies have reported that methyl esters of fatty acids (FAMEs) can exhibit decreased antibacterial activity compared to the parent free fatty acids. nih.gov Conversely, esterification can sometimes be beneficial; for example, attaching the fatty acid to a different moiety, like sucrose, has been shown to increase bacterial activity. nih.gov This suggests that the methyl ester of elaidolinolenic acid may be less biologically active in some contexts than elaidolinolenic acid itself.

Other Ester Analogues: Modifying the ester group provides a direct route to creating analogues for SAR studies. As seen with the synthesis of 2-hydroxyethyl esters, changing the alcohol moiety allows for the systematic alteration of the molecule's polarity, size, and hydrogen-bonding capability, which would almost certainly modulate its biological effects. scispace.com

| Structural Feature | Modification | Likely Impact on Biological Activity | Rationale |

|---|---|---|---|

| Double Bond Geometry | Trans (E) to Cis (Z) | Potentially increased antimicrobial activity. | Cis isomers introduce kinks, which can be more disruptive to microbial cell membranes. nih.gov |

| Terminal Functional Group | Methyl Ester to Free Carboxylic Acid | Potentially increased antimicrobial activity. | The free carboxyl group is polar and can interact differently with biological targets; some studies show free acids are more potent than methyl esters. nih.gov |

| Ester Moiety | Methyl to Larger/More Polar Group (e.g., Sucrose, Hydroxyethyl) | Variable; could increase or decrease activity depending on the target. | Alters solubility, polarity, and steric properties, leading to different interactions with biological systems. scispace.comnih.gov |

| Degree of Unsaturation | Removal of Double Bonds (Hydrogenation) | Likely decreased antimicrobial activity. | Unsaturated fatty acids are generally more active than their saturated counterparts. neliti.com |

Lipidomics Approaches in Methyl Elaidolinolenate Investigations

Global Lipid Profiling and Identification of Methyl Elaidolinolenate Species

Global lipid profiling, also known as untargeted lipidomics, aims to comprehensively analyze the entire lipidome of a biological sample. This approach is crucial for identifying various lipid species, including the methyl ester of elaidolinolenic acid, a trans isomer of an omega-3 fatty acid. The process typically begins with the extraction of total lipids from a sample matrix, such as plasma, tissues, or cultured cells, using methods like a modified Bligh and Dyer extraction or a methyl-tert-butyl-ether (MTBE)-based procedure. nih.govfrontiersin.org

For the analysis of fatty acid methyl esters (FAMEs) like methyl elaidolinolenate, gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique. nih.govresearchgate.net In this method, fatty acids within the lipid extract are first converted into their more volatile methyl esters through a derivatization process, such as using boron trifluoride (BF3)-methanol. who.int The resulting FAMEs are then separated on a long capillary column (e.g., 100 meters) which is necessary to resolve complex mixtures of isomers, including the various positional and geometric isomers of C18:3 fatty acid methyl esters. researchgate.netwho.int

Mass spectrometry provides definitive identification. In electron impact (EI) ionization mode, the molecule fragments in a predictable pattern, creating a mass spectrum that serves as a chemical fingerprint. This spectrum, along with the retention time from the gas chromatograph, allows for the confident identification of methyl elaidolinolenate against a database of known compounds. researchgate.net For enhanced sensitivity, especially for low-abundance species, negative chemical ionization (NCI) can be used, which often results in less fragmentation and a strong molecular ion signal. nih.gov

Beyond GC-MS, liquid chromatography-mass spectrometry (LC-MS) offers an alternative for analyzing fatty acids without derivatization, though GC-MS remains a gold standard for FAME analysis due to its high resolving power for isomers. researchgate.netmdpi.com Shotgun lipidomics, which involves direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation, can also detect lipid species but has lower sensitivity and cannot easily distinguish between isomers. nih.gov

Quantitative Lipidomics for Relative and Absolute Abundance Determination

Quantitative lipidomics focuses on determining the concentration of specific lipids. This can be expressed as either relative abundance (comparing levels between different samples) or absolute abundance (determining the precise concentration in the sample).

For FAMEs, including methyl elaidolinolenate, quantification is routinely achieved using GC-MS or gas chromatography with a flame ionization detector (GC-FID). mdpi.comuni-bonn.de To achieve accurate quantification, an internal standard is added to the sample at the beginning of the extraction process. For fatty acid analysis, this is typically a fatty acid or FAME that is not naturally present in the sample, such as pentadecanoic acid (15:0) or triheneicosanoin (B1351006) (21:0 TAG). who.intuni-bonn.de The signal of the target analyte (methyl elaidolinolenate) is measured relative to the signal of the known amount of internal standard, allowing for calculation of its concentration. who.int

Targeted lipidomics using liquid chromatography with tandem mass spectrometry (LC-MS/MS) is another powerful quantitative approach. sigmaaldrich.comnovogene.com This technique utilizes Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the lipid) and a specific fragment ion produced from it. This high specificity and sensitivity allow for the accurate quantification of hundreds of lipid species in a single run. sigmaaldrich.com For absolute quantification, a panel of isotopically labeled internal standards (e.g., containing deuterium (B1214612) or carbon-13) that correspond to different lipid classes is used. frontiersin.org This method can reliably measure lipids present at very low levels, down to the picogram range. novogene.com

The choice between relative and absolute quantification depends on the research question. Relative quantification is often sufficient for comparing groups (e.g., healthy vs. disease), while absolute quantification is necessary for determining metabolic fluxes or establishing diagnostic concentration thresholds. nih.gov

| Analytical Platform | Ionization Method | Separation Method | Quantification Type | Key Features |

| GC-MS | EI, NCI | Gas Chromatography | Relative & Absolute | High resolution for isomers, requires derivatization. |

| GC-FID | Flame Ionization | Gas Chromatography | Relative & Absolute | Robust for routine quantification, less specific than MS. |

| LC-MS/MS | ESI | Liquid Chromatography | Relative & Absolute | High-throughput, high sensitivity, analyzes intact lipids. |

Spatiotemporal Dynamics of Methyl Elaidolinolenate in Biological Systems

Understanding where and when methyl elaidolinolenate appears in biological systems is key to uncovering its function. The concentration of trans fatty acids in human tissues reflects dietary intake, as they are not synthesized by the body. cdc.gov Different tissues have varying turnover rates for fatty acids; for instance, adipose tissue has a slow turnover with a half-life of about one to two years, making it a good biomarker for long-term intake. cdc.gov In contrast, plasma or serum levels reflect more recent, short-term dietary consumption. cdc.gov

Mass Spectrometry Imaging (MSI) is a powerful technique for studying the spatial distribution of lipids directly in tissue sections. nih.govcreative-proteomics.comnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow researchers to create a molecular map, visualizing how lipids like methyl elaidolinolenate are distributed across different anatomical structures or cell types within a tissue slice. creative-proteomics.comnih.gov This approach can reveal lipid accumulation in specific regions, for example, within different areas of the brain or in atherosclerotic plaques, providing insights into localized metabolic processes or pathology. nih.govcreative-proteomics.com By analyzing tissues at different time points after exposure, MSI can also provide a temporal understanding of how the lipid is absorbed, distributed, and cleared. nih.gov This "molecular histology" helps to link lipid profiles to specific cells in their native environment, which is crucial for understanding the biological roles of specific fatty acids. nih.gov

| Tissue Type | Fatty Acid Turnover Rate | Information Provided |

| Adipose Tissue | Slow (Half-life ~1-2 years) | Long-term dietary intake. cdc.gov |

| Plasma/Serum | Fast (Hours to days) | Short-term dietary intake. cdc.gov |

| Red Blood Cells | Medium (Corresponds to cell lifespan) | Average intake over several months. |

| Liver | Fast | Reflects active lipid metabolism and processing. nih.gov |

Integration of Lipidomics with Other Omics Technologies

To gain a holistic understanding of the biological impact of methyl elaidolinolenate, lipidomics data is increasingly integrated with other "omics" fields such as genomics, transcriptomics, and proteomics. nih.govthermofisher.com This multi-omics or integrative omics approach provides a more complete picture of how a specific lipid influences biological pathways from the gene to the protein to the metabolite level. thermofisher.comkosfaj.orgmdpi.com

For example, a study might combine lipidomics data showing elevated levels of methyl elaidolinolenate with transcriptomics (the study of gene expression). researchgate.net This could reveal that the presence of this trans fatty acid is correlated with the upregulation of genes involved in inflammatory pathways or the downregulation of genes related to normal fatty acid metabolism. mdpi.comresearchgate.net The gene encoding for stearoyl-CoA desaturase (SCD), for instance, has been found to be involved in the conversion of trans fatty acids. kosfaj.org

Similarly, integrating lipidomics with proteomics (the study of proteins) can identify changes in the abundance of enzymes and transport proteins involved in lipid metabolism. kosfaj.orgresearchgate.net For instance, an increase in methyl elaidolinolenate might be associated with changes in the levels of fatty acid binding proteins (FABPs) responsible for intracellular lipid transport. kosfaj.org

By correlating these different datasets, researchers can build comprehensive models of metabolic networks. nih.gov This allows for the identification of previously unknown regulatory mechanisms and the generation of new hypotheses about the role of specific lipids in health and disease. nih.govnih.gov Such integrative analyses are essential for moving from simple statistical associations to a deeper biological understanding of the effects of compounds like methyl elaidolinolenate. nih.gov

Experimental Models for Methyl Elaidolinolenate Research

In Vitro Cell Culture Systems

In vitro research utilizing cell culture systems has been pivotal in exploring the cytotoxic and anti-proliferative potential of plant extracts containing methyl elaidolinolenate. These models allow for rapid screening and mechanistic studies in a controlled environment. Human cancer cell lines have been the predominant model in this context.

For instance, a study investigating the n-hexane fraction of Tetrastigma leucostaphyllum, which was found to contain 29.25% methyl elaidolinolenate, demonstrated significant cytotoxic effects across several human cancer cell lines. phcogres.com The highest cytotoxicity was observed against the U-251 human glioblastoma cell line, with notable activity also recorded against A549 (lung carcinoma), MG-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. phcogres.com Similarly, a hexane (B92381) extract from the leaves of Annona montana, also containing methyl elaidolinolenate, was shown to have a selective anti-proliferative and pro-apoptotic effect on the metastatic MDA-MB-231 breast cancer cell line. nih.gov These studies highlight the utility of cancer cell lines in identifying potential anti-cancer properties of natural extracts.

Table 1: In Vitro Cell Culture Models in Research on Extracts Containing Methyl Elaidolinolenate

| Cell Line | Organism/Tissue of Origin | Research Focus | Plant Source of Extract | Key Findings | Citation |

| U-251 | Human Glioblastoma | Cytotoxicity | Tetrastigma leucostaphyllum | The n-hexane fraction exhibited the highest cytotoxicity against this cell line (IC₅₀ of 14.3 μg/mL). | phcogres.com |

| A549 | Human Lung Carcinoma | Cytotoxicity | Tetrastigma leucostaphyllum | The n-hexane fraction showed cytotoxic effects. | phcogres.com |

| MG-803 | Human Gastric Cancer | Cytotoxicity | Tetrastigma leucostaphyllum | The n-hexane fraction demonstrated cytotoxicity. | phcogres.com |

| HeLa | Human Cervical Cancer | Cytotoxicity | Tetrastigma leucostaphyllum | Cytotoxic activity was observed with the n-hexane fraction. | phcogres.com |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | Tetrastigma leucostaphyllum | The n-hexane fraction was found to be cytotoxic. | phcogres.com |

| MDA-MB-231 | Human Breast Adenocarcinoma | Anti-proliferation, Apoptosis | Annona montana | The hexane extract exhibited selective anti-proliferative and pro-apoptotic effects. | nih.gov |

Ex Vivo Tissue Preparations

Ex vivo models, which involve the use of tissues or organs studied outside the organism's body, serve as a bridge between in vitro and in vivo research. This approach allows for the investigation of complex physiological responses in a more integrated system than cell culture.

Research on a methanolic extract of Alchornea laxiflora, which contains methyl elaidolinolenate among other fatty acids and esters, utilized an ex vivo model of uterine tissue from female albino mice. nih.govfrontiersin.org This study aimed to evaluate the extract's influence on uterine muscle contractility. The findings revealed that the extract significantly inhibited spontaneous uterine contractions as well as those induced by oxytocin (B344502) and potassium chloride, suggesting a potential muscle-relaxing effect possibly mediated through interactions with calcium and potassium ion channels. nih.govfrontiersin.org

Table 2: Ex Vivo Tissue Models in Research on Extracts Containing Methyl Elaidolinolenate

| Tissue Preparation | Organism of Origin | Research Focus | Plant Source of Extract | Key Findings | Citation |

| Isolated Uterine Tissue | Mouse (Female Albino) | Uterine Contraction Modulation | Alchornea laxiflora | The extract inhibited spontaneous, oxytocin-induced, and potassium chloride-induced uterine contractions. | nih.govfrontiersin.org |

Non-Human In Vivo Organism Models

Mouse models have been employed to investigate the neuropharmacological, and antidiarrheal activities of extracts from Tetrastigma leucostaphyllum. phcogres.comfrontiersin.org The n-hexane fraction, rich in methyl elaidolinolenate, showed the most significant antidepressant and anxiolytic effects in behavioral tests like the elevated plus-maze. phcogres.com Furthermore, the dichloromethane (B109758) fraction of the same plant, also containing methyl elaidolinolenate, demonstrated potent antidiarrheal activity in mice by reducing the frequency of defecation and intestinal motility in a castor oil-induced diarrhea model. frontiersin.orgresearchgate.net

In another study, the anti-diabetic properties of a methanolic extract from Alchornea laxiflora leaves were evaluated in an alloxan-induced diabetic rat model. core.ac.uk Oral administration of the extract, which contains methyl elaidolinolenate, resulted in a significant reduction in blood glucose levels.

Beyond rodent models, the brine shrimp (Artemia salina) lethality bioassay, a simple and rapid in vivo model, was used to assess the general cytotoxicity of Tetrastigma leucostaphyllum extracts. frontiersin.orgresearchgate.net The dichloromethane extract, containing methyl elaidolinolenate, was found to be the most potent. researchgate.net

Table 3: Non-Human In Vivo Models in Research on Extracts Containing Methyl Elaidolinolenate

| Organism Model | Research Focus | Plant Source of Extract | Key Findings | Citation |

| Mouse | Anxiolytic & Antidepressant Activity | Tetrastigma leucostaphyllum | The n-hexane fraction exhibited the greatest antidepressant and anxiolytic effects. | phcogres.com |

| Mouse | Antidiarrheal Activity | Tetrastigma leucostaphyllum | The dichloromethane extract significantly reduced diarrheal frequency and gastrointestinal motility. | frontiersin.orgresearchgate.net |

| Rat (Alloxan-induced diabetic) | Anti-diabetic Activity | Alchornea laxiflora | The methanolic extract significantly reduced blood glucose levels. | core.ac.uk |

| Brine Shrimp (Artemia salina) | Cytotoxicity | Tetrastigma leucostaphyllum | All tested extracts exhibited cytotoxic activity, with the dichloromethane fraction being the most potent. | frontiersin.orgresearchgate.net |

Computational and Theoretical Approaches in Methyl Elaidolinolenate Research

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It provides insights into the binding affinity and interaction patterns between a ligand, such as methyl elaidolinolenate, and a target protein.

One study investigating the antidiarrheal potential of compounds from Tetrastigma leucostaphylum leaves employed molecular docking to assess the interaction of its identified metabolites, including methyl elaidolinolenate, with key protein targets. mdpi.comresearchgate.net The compound was docked against five receptors implicated in diarrhea: the M3 muscarinic acetylcholine (B1216132) receptor, 5-HT3 receptor, gut inhibitory phosphodiesterase receptor, DNA polymerase III subunit alpha, and UDP-N-acetylglucosamine-1 carboxyvinyltransferase. mdpi.com The results indicated that methyl elaidolinolenate exhibited favorable binding affinities, with docking scores higher than the standard antidiarrheal drug loperamide (B1203769) against certain targets, suggesting a potential mechanism for its biological activity. mdpi.com

Table 1: Molecular Docking Scores of Methyl Elaidolinolenate Against Diarrhea-Related Protein Targets

| Protein Target | PDB ID | Function | Methyl Elaidolinolenate Docking Score (kcal/mol) |

|---|---|---|---|

| M3 Muscarinic Acetylcholine Receptor | 4U14 | Regulates smooth muscle contraction and secretions | -6.7 |

| 5-HT3 Receptor | 5AIN | Involved in chemotherapy-induced nausea and vomiting, and gut motility | -7.5 |

| Gut Inhibitory Phosphodiesterase | 5LAQ | Modulates intracellular signaling | -8.1 |

| DNA Polymerase III Subunit Alpha | 4JOM | Bacterial enzyme essential for DNA replication | -6.9 |

| UDP-N-acetylglucosamine-1 carboxyvinyltransferase | 4R7U | Bacterial enzyme in cell wall biosynthesis | -6.3 |

Data sourced from a study on compounds from Tetrastigma leucostaphylum leaves. mdpi.com

While specific molecular dynamics (MD) simulations for methyl elaidolinolenate are not extensively detailed in the available literature, MD is a common follow-up to docking studies. nih.gov It provides a more dynamic picture of the conformational changes in both the ligand and the protein over time, helping to validate the stability of the predicted binding poses and further elucidating the intricacies of their interaction. nih.gov

Network Pharmacology and Systems Biology Approaches

Network pharmacology represents a shift from the "one target, one drug" paradigm to a more holistic "multiple targets, multiple drugs" approach. nih.gov It integrates data from genomics, proteomics, and bioinformatics to construct and analyze complex interaction networks, providing a comprehensive view of a compound's potential effects across various biological pathways. nih.govrsc.org Systems biology complements this by studying the complex interactions within biological systems to understand how they function as a whole. isbscience.orgnih.gov

A notable application of network pharmacology was seen in a study on the chemical constituents of Hibiscus cannabinus L. leaves and their mechanisms against obesity. rsc.org Methyl elaidolinolenate was identified as one of the active compounds. Through network analysis, researchers linked the compound to multiple gene targets associated with obesity and related metabolic pathways. rsc.orgresearchgate.net This approach helps to understand the synergistic effects of compounds in a natural extract and to identify key hubs in the biological network that are modulated by the compound. rsc.org

The study identified several key protein targets for methyl elaidolinolenate involved in lipid metabolism and signaling. rsc.orgresearchgate.net By mapping these interactions, the research elucidated the potential mechanisms through which methyl elaidolinolenate may exert its effects, highlighting its involvement in crucial signaling pathways. rsc.org

Table 2: Protein Targets and Signaling Pathways Associated with Methyl Elaidolinolenate Identified via Network Pharmacology

| Associated Protein Target | Potential Role/Pathway |

|---|---|

| PPARA (Peroxisome proliferator-activated receptor alpha) | Lipid metabolism, PPAR signaling pathway |

| PPARD (Peroxisome proliferator-activated receptor delta) | Fatty acid oxidation, PPAR signaling pathway |

| PPARG (Peroxisome proliferator-activated receptor gamma) | Adipogenesis, glucose metabolism, PPAR signaling pathway |

| FABP3 (Fatty acid-binding protein 3) | Fatty acid uptake and transport |

| FABP4 (Fatty acid-binding protein 4) | Fatty acid signaling, linked to insulin (B600854) resistance |

| NR1H3 (Nuclear receptor subfamily 1 group H member 3) | Cholesterol metabolism |

Data sourced from a network pharmacology study on compounds from Hibiscus cannabinus L. leaves. rsc.orgresearchgate.net

In Silico Prediction of Biological Interactions

In silico prediction encompasses a range of computational methods used to forecast the biological activity and interactions of chemical compounds before they are tested in a laboratory. mdpi.comnih.gov These methods are crucial for prioritizing research efforts and generating hypotheses about a molecule's function. plos.org The molecular docking and network pharmacology studies on methyl elaidolinolenate are prime examples of in silico prediction.

The prediction of methyl elaidolinolenate's interaction with targets like the M3 muscarinic receptor and various PPARs was achieved entirely through computational means. mdpi.comrsc.org These predictions are based on the compound's structural formula and the known three-dimensional structures of the protein targets. mdpi.commdpi.com By calculating binding energies and analyzing interaction patterns, these in silico models predicted that methyl elaidolinolenate could effectively bind to these proteins, suggesting potential antidiarrheal and anti-obesity effects, respectively. mdpi.comrsc.org

Furthermore, computational tools can predict a compound's drug-likeness based on properties like molecular weight and lipophilicity, as seen in the application of Lipinski's rule of five in studies involving methyl elaidolinolenate. mdpi.comsemanticscholar.org Such predictions help to assess the potential oral bioavailability of a compound, providing another layer of in silico evaluation before proceeding with more resource-intensive experimental work. mdpi.com These predictive approaches are fundamental to modern natural product research, enabling a more targeted and efficient exploration of the therapeutic potential of compounds like methyl elaidolinolenate.

Emerging Research Avenues and Future Perspectives for Methyl Elaidolinolenate

Unexplored Biosynthetic and Metabolic Pathways

The complete biosynthetic and metabolic pathways of methyl elaidolinolenate remain largely uncharted territory, presenting a significant opportunity for scientific discovery. While it is understood that methyl elaidolinolenate is a fatty acid methyl ester (FAME), the specific enzymes and regulatory mechanisms governing its formation and breakdown in various organisms are not yet fully elucidated. nrel.govnih.gov

Current understanding suggests that the biosynthesis of fatty acids in plants occurs through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net The MVA pathway, operating in the cytoplasm, is primarily responsible for producing sesquiterpenes and triterpenes, while the MEP pathway, located in the plastids, synthesizes isoprenoids like carotenoids and chlorophylls. nih.govresearchgate.net Research on other complex plant-derived compounds has utilized techniques like stable isotope labeling to trace the origins of their molecular backbones, a strategy that could be pivotal in mapping the biosynthesis of methyl elaidolinolenate. nih.gov For instance, studies on limonoids in the neem tree successfully employed 13C isotopologues of glucose to differentiate the contributions of the MVA and MEP pathways. nih.gov

Similarly, the metabolic fate of methyl elaidolinolenate within organisms is an area ripe for investigation. One-carbon metabolism, which encompasses the folate and methionine cycles, is crucial for providing the methyl groups necessary for the formation of S-adenosylmethionine (SAM), the universal methyl donor in most methylation reactions. nih.govcreative-proteomics.com The transsulfuration pathway also plays a role in regulating the levels of homocysteine, a key intermediate. nih.gov Understanding how these central metabolic pathways intersect with the synthesis and degradation of methyl elaidolinolenate could reveal novel regulatory points and biological functions.

Chemoproteomics, a field that uses chemical probes to identify protein-substrate interactions, has emerged as a powerful tool for elucidating biosynthetic pathways of natural products, especially in organisms where gene clustering is not common. frontiersin.org This approach has been successfully used to identify novel enzymes in the biosynthesis of compounds like steviol (B1681142) glycosides and camptothecin (B557342) and holds immense promise for identifying the specific methyltransferases and other enzymes involved in methyl elaidolinolenate metabolism. frontiersin.org

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The in situ analysis of methyl elaidolinolenate and other fatty acid methyl esters (FAMEs) is being revolutionized by advanced spectroscopic and imaging techniques. These methods offer the potential to observe the compound within its natural biological context, providing invaluable insights into its localization, concentration, and interactions.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of FAMEs, offering high resolution and sensitivity for separating and identifying individual fatty acids within a mixture. scioninstruments.comnotulaebotanicae.ro The process typically involves the transesterification of lipids to their corresponding FAMEs, which are then analyzed. nrel.govnih.govnih.gov Recent advancements in GC technology, such as the use of different stationary phases, have significantly reduced analysis times, making it more efficient for high-throughput screening. sciencegate.app

Beyond traditional chromatography, advanced spectroscopic methods are providing new ways to study these molecules. mdpi.comnih.govsouthampton.ac.uk Techniques like electron energy-loss spectroscopy (EELS) and multi-wavelength Raman spectroscopy are being used to probe the chemical environment and bonding structures of carbon-based materials at a local level. arxiv.org While not yet widely applied to specific FAMEs like methyl elaidolinolenate, these methods have the potential to provide detailed information about its structure and interactions within a cellular matrix.

Fluorescence spectroscopy is another powerful tool for studying molecular interactions. By examining changes in the fluorescence properties of proteins like bovine serum albumin (BSA) upon binding with small molecules, researchers can deduce binding mechanisms and constants. mdpi.com Such approaches could be adapted to study the interaction of methyl elaidolinolenate with various proteins in situ.

The development of non-destructive and rapid analytical techniques is a key trend. nih.gov These methods, which often require minimal sample preparation, are crucial for real-time monitoring and high-throughput analysis in various applications, from food science to biofuel research. sciencegate.appnih.gov

Novel Target Identification based on Methyl Elaidolinolenate Interactions

Identifying the molecular targets of methyl elaidolinolenate is fundamental to understanding its biological roles and potential therapeutic applications. A variety of modern techniques are being employed to uncover these interactions.

One powerful approach is in vitro evolution and whole-genome analysis (IVIEWGA), where organisms are exposed to a compound to select for resistant mutants. nih.gov Sequencing the genomes of these resistant organisms can pinpoint the genes and, by extension, the proteins that are the likely targets of the compound. nih.gov This method has been successfully used to identify novel drug targets for antimalarial compounds. nih.gov

Chemoproteomic approaches, which utilize chemical probes to capture and identify protein binding partners, are also at the forefront of target identification. nih.govthemarkfoundation.org These methods can involve functionalizing the compound of interest with a tag that allows for its enrichment along with its bound proteins. nih.gov Another strategy involves using degenerate peptide libraries to determine the sequence-specific binding determinants of protein-ligand interactions, a technique that has been applied to understand methyllysine-driven protein interactions. frontiersin.org

The effect of methylation on protein-ligand binding is a key consideration. The addition of a methyl group can significantly alter the binding affinity of a molecule, and this effect is highly context-dependent. nih.gov Understanding the structural and energetic consequences of the methyl group in methyl elaidolinolenate will be crucial for predicting its binding partners.

Interdisciplinary Research Integrating Chemical Biology and Omics

The future of research on methyl elaidolinolenate lies in the convergence of multiple scientific disciplines, particularly chemical biology and various "omics" fields. This integrated approach promises a holistic understanding of the compound, from its molecular interactions to its systemic effects.

Chemical biology provides the tools to synthesize novel probes and analogs of methyl elaidolinolenate, which are essential for target identification and functional studies. rsc.orgrsc.orgnih.gov These chemical tools enable researchers to perturb and observe biological systems with high precision.

The various "omics" disciplines offer a system-wide view of the effects of methyl elaidolinolenate.

Genomics and Epigenomics: These fields can reveal how methyl elaidolinolenate or its metabolites might influence gene expression, either directly or through epigenetic modifications like DNA methylation. nih.govnih.gov

Transcriptomics: By measuring changes in messenger RNA levels, transcriptomics can provide a snapshot of the cellular response to methyl elaidolinolenate. nih.gov

Proteomics: This allows for the large-scale study of proteins, enabling the identification of proteins that are differentially expressed or post-translationally modified in the presence of methyl elaidolinolenate. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological system. nih.gov Untargeted metabolomics profiling can be used to characterize the mechanism of action of novel compounds by comparing their metabolic fingerprints to those of known substances. nih.gov It can also shed light on the metabolic pathways that are impacted by methyl elaidolinolenate. frontiersin.orgmdpi.comresearchgate.net

By integrating these powerful approaches, researchers can build comprehensive models of how methyl elaidolinolenate functions within a biological system. This interdisciplinary strategy will be essential for uncovering its full potential in areas ranging from medicine to biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.